molecular formula C2H4BrF B3349677 1-Bromo-1-fluoroethane CAS No. 2311-13-9

1-Bromo-1-fluoroethane

Cat. No. B3349677
CAS RN: 2311-13-9
M. Wt: 126.96 g/mol
InChI Key: ZVHZPFSWZWSDEN-UHFFFAOYSA-N
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Description

1-Bromo-1-fluoroethane is a colorless, flammable gas that is widely used in the chemical industry as a solvent, refrigerant, and as an intermediate in the production of other chemicals. It is also known as bromofluoroethane, 1-fluoro-1-bromoethane, or HFC-141b. This compound has gained significant attention in recent years due to its potential as a replacement for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which are known to contribute to the depletion of the ozone layer and global warming.

Scientific Research Applications

Stereospecific in SN2 Reactions

In organic chemistry, (S)-1-bromo-1-fluoroethane reacts with sodium methoxide to give pure (S)-1-fluoro-1-methoxyethane . This is an SN2 reaction where inversion should take place, hence the product should be R but it is not so . This application is significant in understanding the stereospecificity of SN2 reactions.

Molecular Constants Research

1-Bromo-1-fluoroethane has been used in research to determine molecular constants . The deuterated species are labelled according to their structural parameters . This application is crucial in the field of molecular spectroscopy.

Automated Synthesis of Fluoroethylated Compounds

1-Bromo-1-fluoroethane has been utilized in the efficient synthesis of 2-bromo-1-[18F]fluoroethane. This compound is significant in the automated preparation of 18F-fluoroethylated compounds, including radiopharmaceuticals.

Fire Extinguisher Agent

Historically, 1-Bromo-1-fluoroethane, also known as Halon 1201, was widely used in fire extinguishers due to its ability to effectively extinguish flames by interrupting the combustion process.

Laboratory Chemicals

1-Bromo-1-fluoroethane is used as a laboratory chemical . It is used in various laboratory experiments and chemical reactions .

Manufacture of Substances

1-Bromo-1-fluoroethane is used in the manufacture of substances . It is used as a raw material in the production of various other chemical compounds .

Scientific Research and Development

1-Bromo-1-fluoroethane is used in scientific research and development . It is used in various research projects and experimental studies .

Mechanism of Action

properties

IUPAC Name

1-bromo-1-fluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrF/c1-2(3)4/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHZPFSWZWSDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634647
Record name 1-Bromo-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-1-fluoroethane

CAS RN

2311-13-9
Record name 1-Bromo-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-1-fluoroethane
Reactant of Route 2
1-Bromo-1-fluoroethane
Reactant of Route 3
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Reactant of Route 4
1-Bromo-1-fluoroethane
Reactant of Route 5
1-Bromo-1-fluoroethane

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